(R)-2-(Boc-amino)-2-methyldec-9-enoic acid
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Overview
Description
®-2-(Boc-amino)-2-methyldec-9-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-methyldec-9-enoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) and a suitable base. The reaction conditions often involve mild temperatures and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-2-methyldec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the double bond or other functional groups.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Coupling reagents: Such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-2-(Boc-amino)-2-methyldec-9-enoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-methyldec-9-enoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-2-methyldec-9-enoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
®-2-(Cbz-amino)-2-methyldec-9-enoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
®-2-(Boc-amino)-2-methyldec-9-enoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Properties
Molecular Formula |
C16H29NO4 |
---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid |
InChI |
InChI=1S/C16H29NO4/c1-6-7-8-9-10-11-12-16(5,13(18)19)17-14(20)21-15(2,3)4/h6H,1,7-12H2,2-5H3,(H,17,20)(H,18,19)/t16-/m1/s1 |
InChI Key |
GJXFQOUAIIHHKR-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCCCCCC=C)C(=O)O |
Origin of Product |
United States |
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